molecular formula C12H10N4O3S B11471138 Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate

Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate

Cat. No.: B11471138
M. Wt: 290.30 g/mol
InChI Key: UVPHWCRNRXNMHB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate is a heterocyclic compound that features a unique fusion of thiadiazole and quinoxaline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 2-aminobenzenethiol with diethyl oxalate to form an intermediate, which then undergoes further cyclization and functionalization to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate include other heterocyclic compounds with fused ring systems, such as:

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents or additional fused rings.

    Quinoxaline derivatives: Compounds with quinoxaline rings and various functional groups or additional fused rings.

Uniqueness

The uniqueness of ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate lies in its specific fusion of thiadiazole and quinoxaline rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

ethyl 6-methyl-7-oxo-[1,2,5]thiadiazolo[3,4-h]quinoxaline-8-carboxylate

InChI

InChI=1S/C12H10N4O3S/c1-3-19-12(18)10-11(17)16(2)7-5-4-6-8(9(7)13-10)15-20-14-6/h4-5H,3H2,1-2H3

InChI Key

UVPHWCRNRXNMHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC3=NSN=C32)N(C1=O)C

Origin of Product

United States

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